molecular formula C15H20N2O5 B11571493 Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate

Cat. No.: B11571493
M. Wt: 308.33 g/mol
InChI Key: CUCAZZQPISJXOS-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxycarbonyl group and an amino group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate typically involves the reaction of benzyloxycarbonyl chloride with an appropriate amine, followed by esterification. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The esterification step can be carried out using methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate exerts its effects involves interactions with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[(benzyloxy)carbonyl]amino]benzoate
  • Ethyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate

Uniqueness

Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propanamido)propanoate is unique due to its specific ester and amide functional groups, which confer distinct reactivity and properties compared to similar compounds. Its benzyloxycarbonyl group provides a versatile handle for further chemical modifications, making it valuable in synthetic chemistry.

Properties

IUPAC Name

methyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-10(13(18)16-11(2)14(19)21-3)17-15(20)22-9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCAZZQPISJXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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